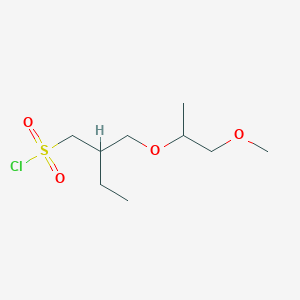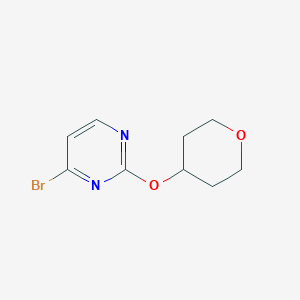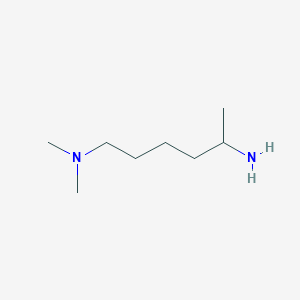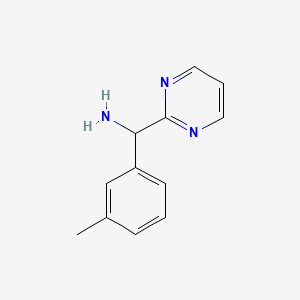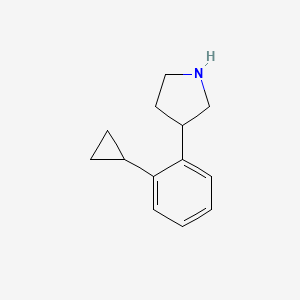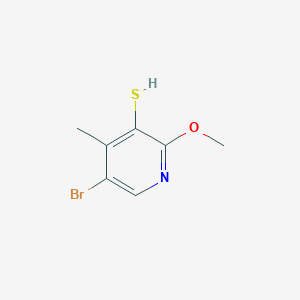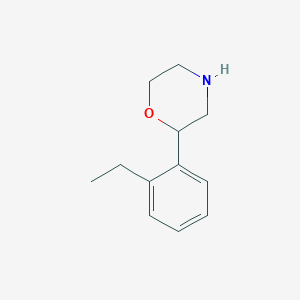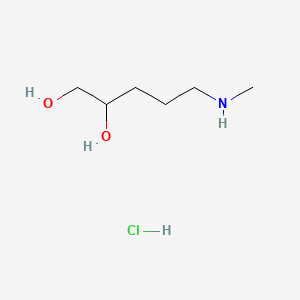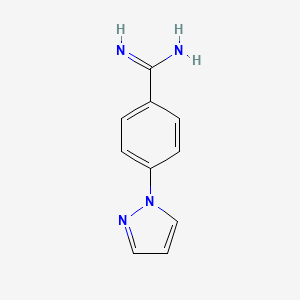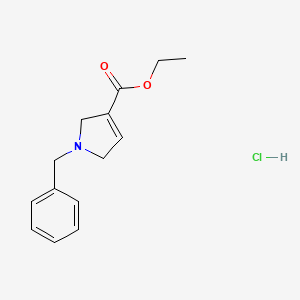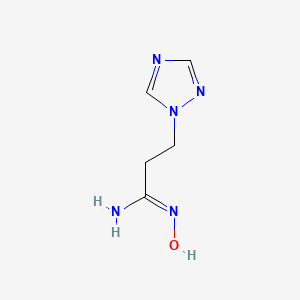
n'-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide typically involves the reaction of 1,2,4-triazole with appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid as a starting material . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A related compound with similar structural features.
1-Hydroxy-3-nitro-1,2,4-triazole: Another triazole derivative with different functional groups.
Uniqueness
n’-Hydroxy-3-(1h-1,2,4-triazol-1-yl)propanimidamide is unique due to its specific functional groups and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C5H9N5O |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
N'-hydroxy-3-(1,2,4-triazol-1-yl)propanimidamide |
InChI |
InChI=1S/C5H9N5O/c6-5(9-11)1-2-10-4-7-3-8-10/h3-4,11H,1-2H2,(H2,6,9) |
InChI Key |
DBHCRWHXUGGPRV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NN(C=N1)CC/C(=N/O)/N |
Canonical SMILES |
C1=NN(C=N1)CCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



